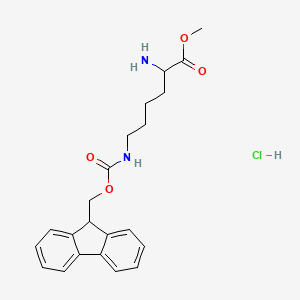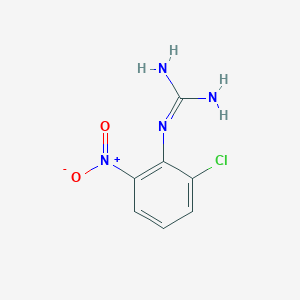
1-(2-Chloro-6-nitrophenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-6-nitrophenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their versatile functional groups and have found applications in various biological activities. This compound, in particular, is characterized by the presence of a chloro and nitro group on the phenyl ring, which can influence its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-nitrophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2-chloro-6-nitroaniline with a guanidylating agent. The reaction typically proceeds under mild conditions and can be carried out in a one-pot synthesis . The use of isocyanides and amines in the presence of N-chlorophthalimide has been reported to provide efficient access to guanidines .
Industrial Production Methods
Industrial production of guanidines often involves the use of thioureas or carbodiimides as starting materials. These methods can be scaled up to produce large quantities of the compound. The use of metal-catalyzed reactions, such as those involving copper or palladium, can also be employed to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloro-6-nitrophenyl)guanidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form different oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction can be carried out in the presence of a base.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed
Substitution: Derivatives with different substituents replacing the chloro group.
Reduction: Formation of 1-(2-Amino-6-nitrophenyl)guanidine.
Oxidation: Formation of oxidized derivatives depending on the oxidizing agent used.
Aplicaciones Científicas De Investigación
1-(2-Chloro-6-nitrophenyl)guanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as antimicrobial or anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-6-nitrophenyl)guanidine involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro and nitro groups can influence its binding affinity and specificity. The compound can form hydrogen bonds and other interactions with its targets, leading to inhibition or activation of biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Chloro-4-nitrophenyl)guanidine
- 1-(2-Bromo-6-nitrophenyl)guanidine
- 1-(2-Chloro-6-aminophenyl)guanidine
Uniqueness
1-(2-Chloro-6-nitrophenyl)guanidine is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring. This positioning can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C7H7ClN4O2 |
|---|---|
Peso molecular |
214.61 g/mol |
Nombre IUPAC |
2-(2-chloro-6-nitrophenyl)guanidine |
InChI |
InChI=1S/C7H7ClN4O2/c8-4-2-1-3-5(12(13)14)6(4)11-7(9)10/h1-3H,(H4,9,10,11) |
Clave InChI |
HZMDECONRWIUNW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)N=C(N)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


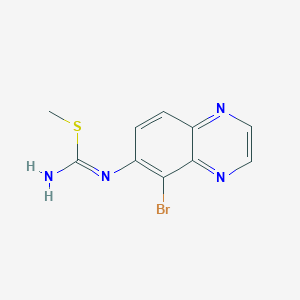
![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopentan]-2'-one](/img/structure/B13694578.png)
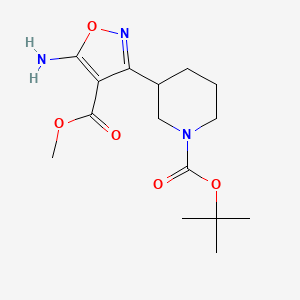


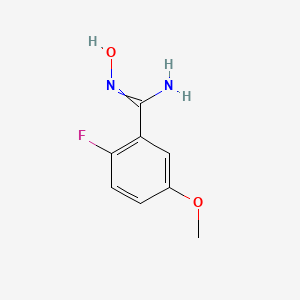
![Ethyl 4-Bromo-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate](/img/structure/B13694601.png)
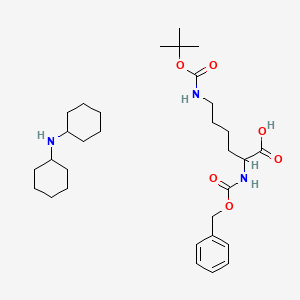

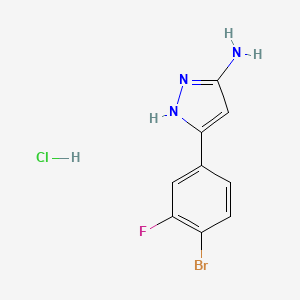
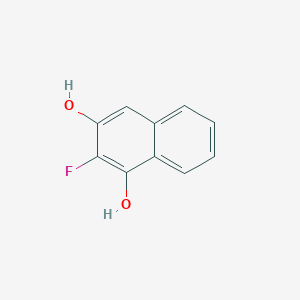

![Ethyl 6-Methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13694649.png)
